molecular formula C10H19N3O B13636995 2-(5-Amino-3-pentyl-1h-pyrazol-1-yl)ethan-1-ol

2-(5-Amino-3-pentyl-1h-pyrazol-1-yl)ethan-1-ol

Cat. No.: B13636995
M. Wt: 197.28 g/mol
InChI Key: HEXXZFCBPCICLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Amino-3-pentyl-1H-pyrazol-1-yl)ethan-1-ol is a pyrazole derivative characterized by a pentyl group at position 3, an amino group at position 5, and an ethanol moiety linked to the nitrogen at position 1 of the pyrazole ring.

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

2-(5-amino-3-pentylpyrazol-1-yl)ethanol

InChI

InChI=1S/C10H19N3O/c1-2-3-4-5-9-8-10(11)13(12-9)6-7-14/h8,14H,2-7,11H2,1H3

InChI Key

HEXXZFCBPCICLT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NN(C(=C1)N)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-3-pentyl-1h-pyrazol-1-yl)ethan-1-ol typically involves the reaction of appropriate precursors under controlled conditions. The reaction conditions often include solvents like tetrahydrofuran (THF) or dichloromethane (CH2Cl2) and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization, distillation, or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-3-pentyl-1h-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and nucleophiles such as halides or amines . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrazoles. These products can have different chemical and biological properties, making them useful in various applications .

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-pentyl-1h-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The compound can inhibit or activate certain pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs are compared below based on substituents, functional groups, and inferred properties:

Table 1: Structural and Functional Comparisons
Compound Name Substituent (Position 3) Functional Groups Molecular Weight Predicted Solubility Notable Features
2-(5-Amino-3-pentyl-1H-pyrazol-1-yl)ethan-1-ol Pentyl -OH (ethanol), -NH2 Not reported Moderate lipophilicity Long alkyl chain enhances membrane permeability
2-(5-Amino-3-phenyl-1H-pyrazol-1-yl)ethanol Phenyl -OH (ethanol), -NH2 203.24 Low (aromatic hindrance) Aromatic π-π interactions
2-[5-Amino-3-(3-chlorophenyl)-...ethanol 3-Chlorophenyl -OH (ethanol), -NH2 Not reported Moderate Chlorine increases polarity
5-Amino-1-(3-pentanyl)-1,2-dihydro-3H-pyrazol-3-one Pentyl Ketone (-C=O), -NH2 Not reported High (ketone polarity) Pyrazolone tautomerism possible
2-((4-Amino-3-ethyl-1-methyl-1H-pyrazol-5-yl)oxy)ethan-1-ol Ethyl, methyl Ether (-O-), -OH, -NH2 185.22 Moderate Ether linkage reduces hydrogen bonding

Key Observations

Chlorophenyl substituents () introduce electronegativity, increasing polarity and possibly enhancing binding to polar biological targets .

Functional Group Impact: Pyrazolone derivatives () exhibit tautomerism between keto and enol forms, which may influence reactivity and acidity compared to the target compound’s stable amino-ethanol structure .

Synthetic Considerations: General synthesis routes for pyrazole-ethanol derivatives (e.g., refluxing with dioxane and triethylamine, as in and ) may apply to the target compound, though alkylation steps for pentyl introduction require optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.